molecular formula C19H17BrN2O2S B2859604 methyl 2-(2-(benzylthio)-5-(4-bromophenyl)-1H-imidazol-1-yl)acetate CAS No. 1207036-91-6

methyl 2-(2-(benzylthio)-5-(4-bromophenyl)-1H-imidazol-1-yl)acetate

Cat. No.: B2859604
CAS No.: 1207036-91-6
M. Wt: 417.32
InChI Key: URHQJSNZXUZPAJ-UHFFFAOYSA-N
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Description

Methyl 2-(2-(benzylthio)-5-(4-bromophenyl)-1H-imidazol-1-yl)acetate is a synthetic organic compound featuring an imidazole ring substituted with benzylthio and bromophenyl groups. This unique structure grants it potential significance in various fields of chemical research and applications in industry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions::

  • Formation of the Imidazole Core::
    • Initial reaction involves the cyclization of an α-halogenated ketone with a suitable diamine (such as ethylenediamine).

    • The reaction typically employs acidic catalysts and proceeds under reflux conditions to form the imidazole core.

  • Benzylthio Substitution::
    • Following imidazole formation, the compound undergoes nucleophilic substitution with benzylthiol.

    • Common reagents include benzyl halides and a strong base, like sodium hydride, under anhydrous conditions to attach the benzylthio group at the desired position.

  • Bromophenyl Incorporation::
    • The final substitution step involves electrophilic aromatic substitution using a bromophenyl halide in the presence of a strong base.

    • Reaction conditions often include anhydrous solvents and may require a phase-transfer catalyst to enhance reactivity.

Industrial Production Methods::
  • Industrial synthesis often optimizes reaction conditions to maximize yield and minimize by-products.

  • This includes temperature control, use of automated reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions::

  • Oxidation::
    • Reacts with oxidizing agents like hydrogen peroxide to form sulfoxides or sulfones.

  • Reduction::
    • Reacts with reducing agents such as lithium aluminum hydride to form the corresponding reduced analogs.

  • Substitution::
    • Undergoes various nucleophilic substitutions, replacing the ester group or altering the substituents on the imidazole ring.

Common Reagents and Conditions::
  • Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Solvents: Anhydrous dichloromethane, tetrahydrofuran.

Major Products::
  • Sulfoxides and sulfones from oxidation.

  • Corresponding reduced analogs from reduction.

  • Varied imidazole derivatives from substitution.

Scientific Research Applications

Chemistry::

  • Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology::
  • Functions as a probe to study enzyme kinetics and protein interactions.

Medicine::
  • Potential pharmacophore for the development of novel therapeutic agents targeting diseases such as cancer and microbial infections.

Industry::
  • Utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

Mechanism::

  • The compound acts by interacting with specific molecular targets, such as enzymes and receptors, altering their function.

Molecular Targets and Pathways::
  • Targets may include protein kinases, G-protein coupled receptors, and ion channels.

  • Pathways impacted include signaling cascades involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds::

  • Methyl 2-(2-(benzylthio)-1H-imidazol-1-yl)acetate:
  • Methyl 2-(2-(benzylthio)-5-phenyl-1H-imidazol-1-yl)acetate:
  • Methyl 2-(2-(benzylthio)-4-bromophenyl-1H-imidazol-1-yl)acetate:
Uniqueness::
  • The presence of the bromophenyl group adds distinct chemical reactivity and biological activity.

  • This substitution pattern enhances binding affinity to specific molecular targets and alters the compound's pharmacokinetics.

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Properties

IUPAC Name

methyl 2-[2-benzylsulfanyl-5-(4-bromophenyl)imidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2S/c1-24-18(23)12-22-17(15-7-9-16(20)10-8-15)11-21-19(22)25-13-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHQJSNZXUZPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=CN=C1SCC2=CC=CC=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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